molecular formula C16H26N2 B8391646 (1-Tert-butyl-4-phenylpiperidin-4-yl)methanamine

(1-Tert-butyl-4-phenylpiperidin-4-yl)methanamine

Cat. No. B8391646
M. Wt: 246.39 g/mol
InChI Key: LLRIWDMPTAHYAU-UHFFFAOYSA-N
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Patent
US08343999B2

Procedure details

The title material was prepared as described in the synthesis of (1-tert-butyl-4-phenylpiperidin-4-yl)methanamine (Synthesis of amines, Example H) using 2-(2-fluorophenyl)acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH2:10][CH2:9][C:8]([CH2:17][NH2:18])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[F:19]C1C=CC=CC=1CC#N>>[C:1]([N:5]1[CH2:6][CH2:7][C:8]([CH2:17][NH2:18])([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:19])[CH2:9][CH2:10]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1CCC(CC1)(C1=CC=CC=C1)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1CCC(CC1)(C1=C(C=CC=C1)F)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.